molecular formula C21H23ClN4O3S B2794786 methyl 6-benzyl-2-(1-methyl-1H-pyrazole-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1189437-16-8

methyl 6-benzyl-2-(1-methyl-1H-pyrazole-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride

Cat. No. B2794786
CAS RN: 1189437-16-8
M. Wt: 446.95
InChI Key: JHTHXVXFOXKRBD-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a pyrazole ring and a tetrahydrothieno[2,3-c]pyridine ring. Pyrazoles are a type of heterocyclic aromatic organic compound, characterized by a 5-membered ring of three carbon atoms and two nitrogen atoms . Tetrahydrothieno[2,3-c]pyridine is another type of heterocyclic compound, which is a saturated derivative of thieno[2,3-c]pyridine .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrazole and tetrahydrothieno[2,3-c]pyridine rings. The exact methods would depend on the specific substituents and their positions on the rings .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazole and tetrahydrothieno[2,3-c]pyridine rings would give the molecule a certain degree of rigidity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the pyrazole ring is known to participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyrazole and tetrahydrothieno[2,3-c]pyridine rings could affect its solubility, melting point, and other properties .

Scientific Research Applications

Chemical Stability and Transformations

  • Studies on aza heterocycles, including pyrazolo and pyridine derivatives, have shed light on the tautomerism and stability of these compounds. For instance, 5-methyl-2-phenyl-hexahydro-2H-pyrazolo[4,3-c]pyridin-3-one, which shares structural motifs with the specified compound, exhibits interesting behavior in terms of stability and spontaneous transformation products in both crystal and solution phases (Gubaidullin et al., 2014). These findings could provide insights into the chemical behavior and potential applications of methyl 6-benzyl-2-(1-methyl-1H-pyrazole-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride in developing novel chemical entities or studying chemical stability and reactivity.

Synthesis and Functionalization

  • Research on the synthesis of novel heterocyclic compounds, including oxadiazole and pyranopyridine derivatives, highlights the versatility of these molecules in generating compounds with potentially valuable properties. For example, the synthesis of novel 1,2,4-oxadiazole heterocyclic compounds containing 2-H-pyranopyridine-2-one moieties suggests a methodology that could be applicable to the synthesis of compounds with similar core structures (Kumar & Mashelker, 2007). These synthetic strategies may be relevant for the functionalization and further exploration of the specified compound's applications in materials science, pharmacology, or as intermediates in organic synthesis.

Potential for Bioactive Compounds

  • The investigation into compounds with pyrazole and pyridine backbones, such as the synthesis and antimicrobial activity of pyrano[2,3-c]pyridine derivatives, indicates that these molecules can exhibit significant biological activity (Zhuravel et al., 2005). This suggests that this compound could be a candidate for further research into its potential bioactivity, including antimicrobial properties.

Applications in Material Science

  • The study of iron(II)/bis[2,6-di(pyrazol-1-yl)pyridine] complexes with different tether groups, including those related to pyrazole and pyridine, demonstrates the potential application of such compounds in material science, particularly in spin-crossover materials (Berdiell et al., 2021). This area of research could be relevant for the specified compound, especially in the development of novel materials with tunable electronic or magnetic properties.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For instance, many pyrazole derivatives have been studied for their biological activity, and their mechanisms of action often involve interactions with biological targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate precautions should be taken when handling it to minimize risk .

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, properties, and potential applications. Given the interest in pyrazole and tetrahydrothieno[2,3-c]pyridine derivatives, it’s likely that new developments will continue to emerge .

properties

IUPAC Name

methyl 6-benzyl-2-[(1-methylpyrazole-3-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3S.ClH/c1-24-10-9-16(23-24)19(26)22-20-18(21(27)28-2)15-8-11-25(13-17(15)29-20)12-14-6-4-3-5-7-14;/h3-7,9-10H,8,11-13H2,1-2H3,(H,22,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHTHXVXFOXKRBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C(=O)NC2=C(C3=C(S2)CN(CC3)CC4=CC=CC=C4)C(=O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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